Calcium l-aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

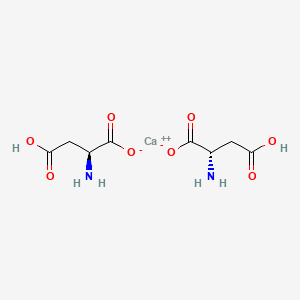

Calcium L-aspartate is a chelate where calcium is attached to an amino acid named L-Aspartic Acid . As L-Aspartic Acid possesses an increased assimilation rate, the calcium bound to it also gets a high assimilation rate, which in turn results in an improved amount of calcium and amino acid . It is also effective in reducing blood pressure caused by the onset of pregnancy .

Synthesis Analysis

The L-calcium aspartate comprises the following components, by weight, 0.9-1.1 parts of L-aspartic acid, 0.4-0.5 part of calcium carbonate, and 4.2 parts of pure water . The method has the advantages of less relating equipment and simplicity, and allows the yield of the L-calcium aspartate to reach 99.50%; and the calcium content is 12.1-12.6%, so the method is suitable for industrialized production and has a large application value .Molecular Structure Analysis

The molecular formula of this compound is C8H12CaN2O8 . Its average mass is 304.267 Da and its monoisotopic mass is 304.021942 Da .Chemical Reactions Analysis

The carboxyl sites of L-Asp have a strong interaction with calcium ions in solution and will form coordinated bonds .Physical and Chemical Properties Analysis

This compound is a solid . It naturally mixes well with other solids . The best-absorbed form of calcium from a pill is a calcium salt like carbonate or phosphate .Aplicaciones Científicas De Investigación

Crystal Phase Control in Calcium Carbonate

Calcium l-aspartate plays a crucial role in controlling the crystal phase, shape, size, and aggregation of calcium carbonate. This process is significant for biomaterials, as l-aspartic acid can induce transformations between calcite and vaterite forms of calcium carbonate, impacting their morphology and aggregation (Tong et al., 2004).

Enhancement of Calcium Supplementation

The use of l-aspartic acid chelated calcium from oyster shells shows improved calcium supplementation in rats. This form of calcium has a better absorption rate, positively influencing bone growth and biomechanical properties, which is essential for dietary supplements and bone health research (Wang et al., 2020).

Gene Regulation in Neuronal Cells

This compound is involved in gene expression regulation in neuronal cells. Calcium entry through specific receptors in neurons, influenced by l-aspartate, is critical for gene expression control following electrical activation, which has implications in neuroscience and neurobiology (Bading et al., 1997).

Inhibitor for Aluminum-air Batteries

A study shows the effectiveness of this compound as a hybrid inhibitor for aluminum-air batteries. The combination of calcium oxide and l-aspartic acid significantly improves the discharge stability and safety of these batteries, making it a promising material in energy research (Kang et al., 2019).

Calcium Binding and Structure Analysis

This compound's role in metal ion binding is significant for understanding biochemical interactions. Studies on its crystalline structure and binding properties provide insights into the coordination of metal ions, which is essential in the field of biochemistry and molecular biology (Schmidbaur et al., 1989).

Mecanismo De Acción

Target of Action

Calcium L-aspartate, a combination of calcium and the amino acid L-aspartate, primarily targets calcium channels and amino acid receptors in the body . Calcium is an essential nutrient that plays a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . L-aspartate is a glycogenic amino acid that promotes energy production via its metabolism in the Krebs cycle .

Mode of Action

This compound dissociates into its constituent parts, calcium and L-aspartate, upon ingestion . Calcium ions interact with calcium channels, playing a crucial role in various cellular functions such as muscle contraction, neurotransmitter release, and cell growth . L-aspartate, on the other hand, serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Biochemical Pathways

This compound affects several biochemical pathways. Calcium is involved in signal transduction pathways, while L-aspartate is involved in the Krebs cycle, a central metabolic pathway . L-aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate . It also participates in the urea cycle, helping to produce glutamine and urea, thereby reducing the levels of ambient ammonia .

Pharmacokinetics

It is known that upon ingestion, the compound readily dissociates into calcium and l-aspartate, which are then absorbed by active transport, distributed, and metabolized . The metabolic effects of this compound are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, this compound has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .

Result of Action

The application of this compound has been shown to have significant effects on cellular structure and function. For example, in plants, it has been found to improve root growth and stress tolerance . It has been shown to increase the diameter of the root system and thickness of the cortex, improve plant traits, yield-related factors, and the calcium fertilizer utilization rate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in agricultural applications, the concentration of this compound nanoparticles can significantly affect plant growth . A concentration of 80 mg L-1 was found to be optimal for promoting growth, while a concentration of 320 mg L-1 showed toxic impacts and hindered plant growth . Therefore, the environment and the specific conditions under which this compound is used can significantly influence its action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Calcium L-aspartate is a precursor leading to the biosynthesis of multiple biomolecules required for plant growth and defense, such as nucleotides, nicotinamide adenine dinucleotide (NAD), organic acids, amino acids, and their derived metabolites .

Cellular Effects

This compound nanoparticles have been shown to modify the root ultrastructure and improve plant yield in Brassica napus L . They have a positive impact on the root cellular structure and rapeseed yield .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with pectin nanostructures in the cell wall . The inhibitory effect of this compound nanoparticles is primarily due to the formation of highly methoxylated pectin and a change in pectin nanostructure in the cell wall .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound nanoparticles have been observed to change over time . For example, a concentration of 80 mg L − 1 this compound nanoparticles was found to be an appropriate concentration for promoting trifoliate-seedling growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the biosynthesis of nucleotides, NAD, organic acids, and amino acids .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Calcium l-aspartate can be achieved through a reaction between calcium hydroxide and l-aspartic acid.", "Starting Materials": [ "Calcium hydroxide", "l-aspartic acid" ], "Reaction": [ "Dissolve calcium hydroxide in water to form a solution.", "Add l-aspartic acid to the solution and stir.", "Heat the mixture to 60-70°C and maintain for 1-2 hours.", "Cool the mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with water and dry to obtain Calcium l-aspartate." ] } | |

Número CAS |

21059-46-1 |

Fórmula molecular |

C4H5CaNO4 |

Peso molecular |

171.16 g/mol |

Nombre IUPAC |

calcium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

Clave InChI |

OPSXJNAGCGVGOG-DKWTVANSSA-L |

SMILES isomérico |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2] |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] |

SMILES canónico |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] |

| 21059-46-1 10389-09-0 |

|

Pictogramas |

Irritant |

Números CAS relacionados |

39162-75-9 10389-09-0 |

Sinónimos |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

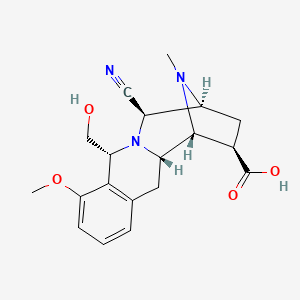

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)